Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate
Description
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is a heterocyclic compound featuring a thiazolidinone core substituted with a thioxo group at position 4 and an ester-linked methyl acetate moiety at position 3. This structure confers unique electronic and steric properties, making it a versatile scaffold for synthesizing bioactive derivatives. Its sulfur-rich framework enhances interactions with biological targets, particularly in antimicrobial and antiproliferative applications .
Properties
Molecular Formula |
C6H7NO3S2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C6H7NO3S2/c1-10-4(8)2-3-5(11)7-6(9)12-3/h3H,2H2,1H3,(H,7,9,11) |
InChI Key |
QNDBAAFDCOSUME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=S)NC(=O)S1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Thiocarbonylbisthioglycolic Acid Cyclization
A widely documented approach involves sequential reactions starting from glycine derivatives. As detailed in patent WO2007074390A2, this method avoids hazardous carbon disulfide, enhancing scalability.
Reaction Pathway
- Methyl Aminoacetate Hydrochloride Formation : Glycine reacts with methanol in HCl to yield methyl aminoacetate hydrochloride.
- Chloroacetylation : Treatment with chloroacetyl chloride produces methyl[(chloroacetyl)amino]acetate.
- Xanthate Introduction : Reaction with potassium ethyl xanthate forms methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate.
- Cyclization : Base-mediated cyclization (e.g., NaOMe in dichloromethane) generates methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate.
- Hydrolysis : Acidic hydrolysis (e.g., HBr or H2SO4) yields the final product.
Key Data:
One-Pot Synthesis Using Phase-Transfer Catalysis
A greener methodology employs tetrabutylammonium iodide (TBAI) in dimethyl sulfoxide (DMSO), enabling a single-flask reaction.
Procedure
- Reactants : Equimolar amounts of primary amine (e.g., benzylamine), carbon disulfide, and dimethyl acetylenedicarboxylate.
- Catalyst : TBAI (2.0 mL per mmol amine).
- Conditions : Room temperature, 2.5-hour stirring.
Key Data:
Pyridine-Mediated Coupling of Acid Chlorides
A classical method involves reacting (2,4-dioxothiazolidin-5-yl/ylidene)acetyl chloride with 5-benzylidene thiazolidine-2,4-dione derivatives in anhydrous pyridine.
Protocol
- Acid Chloride Preparation : (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid chlorides are synthesized via thionation.
- Coupling : The chloride reacts with 5-benzylidene derivatives in pyridine/dioxane (1:1).
- Workup : Acidification to pH 3–4 precipitates the product.
Key Data:
Comparative Analysis of Methodologies
Mechanistic Insights
Industrial Applications and Modifications
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, and alcohols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidines .
Scientific Research Applications
Synthesis and Structural Characteristics
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate can be synthesized through various methods involving thiazolidine derivatives. The synthesis often includes the reaction of thiazolidine-2,4-dione derivatives with acetic acid or its derivatives, leading to compounds with significant biological activity. For example, one study reported the synthesis of new derivatives by modifying thiazolidine structures to enhance their pharmacological properties .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives exhibit potent antibacterial activity that surpasses traditional antibiotics like ampicillin and streptomycin by 10 to 50 times. Notably, some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004 | 0.008 |
| Compound 15 | Staphylococcus aureus | 0.01 | 0.02 |
| Compound 20 | Escherichia coli | 0.03 | 0.06 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported that certain derivatives exhibit effective antifungal properties against pathogens like Trichoderma viride and Aspergillus fumigatus, with MIC values ranging from 0.004 to 0.06 mg/mL . This broad-spectrum antifungal activity highlights the potential of these compounds in treating fungal infections.
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | Trichoderma viride | 0.004 |
| Compound B | Aspergillus fumigatus | 0.06 |
Other Biological Activities
Beyond antibacterial and antifungal applications, this compound derivatives have been explored for their potential in other therapeutic areas:
4.1 Antidiabetic Properties
Some derivatives have been investigated for their ability to inhibit enzymes related to diabetes management, such as alpha-glucosidase inhibitors . This property can contribute to the development of new treatments for managing blood sugar levels.
4.2 Cytotoxic Effects
Research has also indicated that certain thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s activity and physicochemical properties are heavily influenced by substituents on the thiazolidinone ring and the nature of the appended functional groups. Below is a detailed comparison with structurally related derivatives:
Core Modifications: Thioxo vs. Dioxo Groups
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate
Methyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate Derivatives
Substituent Effects on Bioactivity
Impact of Hybridization with Other Moieties
- Hydantoin- and Imidazolidinone Hybrids (e.g., 41, 43): Replacement of thiosemicarbazone with hydantoin (41) abolished antibacterial activity, while ethyl chain elongation (43) restored mild activity .
- Thiosemicarbazone Derivatives (e.g., 25, 26): Introduction of phenylcarbamothioyl groups enhanced biofilm inhibition against Pseudomonas aeruginosa (MBIC₅₀ = 16 µg/mL) .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- Thioxo derivatives (e.g., 38 ) generally exhibit higher melting points (242–243°C) compared to dioxo analogs (e.g., 42 , mp = 238–244°C), likely due to stronger intermolecular S···S interactions .
- Solubility in polar aprotic solvents (e.g., DMF:water mixtures) is critical for crystallization .
NMR and Elemental Analysis
- ¹H NMR Shifts :
- Elemental Composition :
- Thioxo derivatives show lower nitrogen content (e.g., 38 : N = 10.34%) than dioxo analogs (e.g., 42 : N = 10.31%) due to sulfur substitution .
Biological Activity
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is a compound belonging to the thiazolidinone family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes a thiazolidinone framework with a methyl ester group, which enhances its reactivity and solubility. The presence of the thioxo group contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Biological Activities
This compound exhibits several biological activities, including:
1. Antimicrobial Activity:
- Compounds in the thiazolidinone class have shown significant antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .
- A study reported that certain thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against different bacterial species, indicating potent antimicrobial effects .
2. Antitumor Activity:
- Research has indicated that thiazolidinones can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values lower than 10 μM against colorectal and breast cancer cell lines .
- The antiproliferative effects are attributed to the ability of these compounds to interfere with cellular mechanisms involved in tumor growth.
3. Anti-inflammatory Effects:
- Some studies suggest that thiazolidinones possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The following table summarizes key structural components that affect its activity:
| Structural Feature | Influence on Activity |
|---|---|
| Thioxo group | Enhances antimicrobial properties |
| Methyl ester group | Increases solubility and reactivity |
| Substituents on the ring | Modulate lipophilicity and bioavailability |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidinone derivatives:
Case Study 1: Antimicrobial Screening
A series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against various pathogens. The most active compounds showed MIC values significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Antitumor Evaluation
In vitro studies demonstrated that specific thiazolidinone derivatives inhibited the growth of cancer cell lines such as HCT116 and MDA-MB 231 with IC50 values below 10 μM. These findings indicate a promising avenue for developing new anticancer therapies based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
